4-(Azetidin-3-ylmethyl)-2-methylthiazole
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Overview
Description
4-(Azetidin-3-ylmethyl)-2-methylthiazole is a heterocyclic compound that features both azetidine and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The azetidine ring is a four-membered nitrogen-containing ring, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by the addition of the thiazole component.
Industrial Production Methods
Industrial production of 4-(Azetidin-3-ylmethyl)-2-methylthiazole may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-ylmethyl)-2-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
4-(Azetidin-3-ylmethyl)-2-methylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-ylmethyl)-2-methylthiazole involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine moiety in 4-(Azetidin-3-ylmethyl)-2-methylthiazole.
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to the thiazole moiety.
Pyrazole: Another five-membered nitrogen-containing ring with diverse biological activities.
Uniqueness
This compound is unique due to the combination of the azetidine and thiazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2S |
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Molecular Weight |
168.26 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S/c1-6-10-8(5-11-6)2-7-3-9-4-7/h5,7,9H,2-4H2,1H3 |
InChI Key |
GRWYOAPZAATCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC2CNC2 |
Origin of Product |
United States |
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